molecular formula C7H4I2O3 B7765214 3,5-Diiodosalicylic acid CAS No. 1321-04-6

3,5-Diiodosalicylic acid

Cat. No.: B7765214
CAS No.: 1321-04-6
M. Wt: 389.91 g/mol
InChI Key: DHZVWQPHNWDCFS-UHFFFAOYSA-N
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Description

3,5-Diiodosalicylic acid: is an organic compound with the molecular formula C7H4I2O3. It is a derivative of salicylic acid where two hydrogen atoms in the benzene ring are replaced by iodine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Mechanism of Action

Target of Action

3,5-Diiodosalicylic acid (3,5-DISA) primarily targets the respiratory system . It is also suggested to have an effect on the thyroid gland . The compound’s interaction with these targets can lead to various physiological responses.

Mode of Action

The mode of action of 3,5-DISA involves an excited-state intramolecular proton transfer (ESIPT) reaction . This reaction is intertwined with the compound’s large Stokes’ shifts in various solvents . The ESIPT reaction is a photophysical process that can influence the compound’s interaction with its targets and lead to changes in their function .

Biochemical Pathways

It is suggested that the compound may be involved in the synthesis ofPlant Derived Thyroid Hormone Analogs (PDTHAs) . This process likely takes place in roots rather than leaves . The compound’s influence on these pathways can lead to downstream effects on various physiological processes.

Pharmacokinetics

The compound’smolecular weight of 389.91 and its solubility may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3,5-DISA’s action are largely unknown. It has been suggested that the compound may induce the production ofreactive oxygen species (ROS) in cancer cells , resulting in an anticancer effect by the induction of programmed cancer cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-DISA. For instance, varying extracellular pH and extracellular [Cl-] can facilitate the chemical equilibrium distribution of Cl- and H+ across biological membranes . Additionally, the compound’s stability under normal temperatures and pressures, as well as its incompatibility with strong oxidants and strong bases, can affect its action .

Biochemical Analysis

Biochemical Properties

3,5-Diiodosalicylic acid is known to interact with various biomolecules. It has been shown to exhibit agonist activity at GPR35, an orphan G protein-coupled receptor . This suggests that it may play a role in biochemical reactions involving this receptor.

Cellular Effects

Research has indicated that this compound can have effects on various types of cells. For instance, it has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to an anticancer effect by inducing programmed cell death .

Molecular Mechanism

It is known to exert its effects at the molecular level through interactions with biomolecules such as GPR35

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. One study has reported the use of this compound in cattle, although the specific effects related to dosage were not detailed .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of aspirin, as it is a metabolite of this drug

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodosalicylic acid typically involves the iodination of salicylic acid. One common method includes dissolving salicylic acid in glacial acetic acid and adding iodine monochloride. The reaction mixture is then heated to around 80°C for about 20 minutes, resulting in the formation of this compound . Another method involves dissolving salicylic acid, an iodizing agent, and ferrate in a polar solvent, followed by the addition of proton acid, stirring, and heating at temperatures ranging from 20 to 150°C for 1 to 20 hours .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient after-treatment processes, such as filtration and recrystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Salicylic Acids: Formed through substitution reactions.

    Quinones and Hydroquinones: Formed through oxidation and reduction reactions.

    Metal Complexes: Formed through complexation with metals.

Comparison with Similar Compounds

    5-Iodosalicylic Acid: A mono-iodinated derivative of salicylic acid.

    2-Iodobenzoic Acid: An iodine-substituted benzoic acid.

    2,3,5-Triiodobenzoic Acid: A tri-iodinated benzoic acid.

Comparison:

Properties

IUPAC Name

2-hydroxy-3,5-diiodobenzoic acid
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InChI

InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZVWQPHNWDCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt)
Record name 3,5-Diiodosalicylic acid
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DSSTOX Substance ID

DTXSID3059636
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-
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Molecular Weight

389.91 g/mol
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CAS No.

133-91-5, 1321-04-6
Record name 3,5-Diiodosalicylic acid
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Record name 3,5-Diiodosalicylic acid
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Record name 3,5-DIIODOSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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